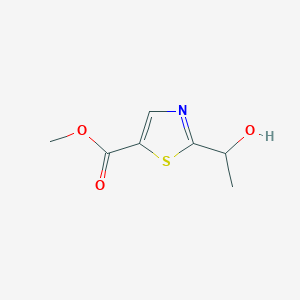

Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC17836758

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO3S |

|---|---|

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C7H9NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3-4,9H,1-2H3 |

| Standard InChI Key | SWFCUAPBAYXJFW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC=C(S1)C(=O)OC)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3. The 2-position is substituted with a 1-hydroxyethyl group (), while the 5-position hosts a methyl ester (). This configuration is corroborated by spectral data from related thiazole derivatives, where analogous substituents produce distinct NMR and mass spectrometry signatures . For instance, the hydroxyethyl group’s proton environment typically resonates between 1.2–1.5 ppm () and 3.6–4.2 ppm () in NMR, while the thiazole ring’s aromatic protons appear upfield due to electron-withdrawing effects .

Synthesis and Modification

Synthetic Pathways

The synthesis of methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate likely involves multi-step modifications of thiazole precursors. A plausible route, inferred from patent literature , includes:

-

Nucleophilic Substitution: Reacting 2-chloro-5-chloromethylthiazole with a hydroxyethylating agent (e.g., ethylene glycol derivatives) under phase-transfer conditions. Quaternary ammonium catalysts, such as tricaprylylmethyl ammonium chloride, facilitate such reactions in nonpolar solvents like heptane .

-

Esterification: Introducing the methyl ester via reaction with methanol in the presence of acid catalysts or through transesterification of a carboxylate intermediate.

An alternative approach could involve cyclocondensation of thioamides with α-hydroxy ketones, a method employed for synthesizing hydroxy-substituted thiazoles . For example, ethyl 2-amino-4-methylthiazole-5-carboxylate—a related compound—was synthesized from ethyl chloroacetate and thiourea derivatives, followed by functionalization at the 2-position .

Optimization Challenges

Key challenges include controlling regioselectivity during substitution and minimizing side reactions such as oxidation of the hydroxyethyl group. Patent data highlight the use of sodium formate and strong bases (e.g., NaOH) for hydrolyzing intermediates, suggesting that similar conditions could be adapted for this compound . Purification often involves extraction with methyl tert-butyl ether, chromatography on silica gel, and drying over sodium sulfate .

Analytical Characterization

Spectroscopic Data

-

NMR: Expected signals include a singlet for the methyl ester ( 3.8–3.9 ppm), a multiplet for the hydroxyethyl group ( 1.3–1.5 ppm for , 3.7–4.1 ppm for ), and aromatic protons ( 7.5–8.5 ppm) .

-

Mass Spectrometry: The molecular ion peak at 187.22 () would dominate, with fragmentation patterns indicating loss of the hydroxyethyl () or methyl ester () groups .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods optimized for thiazole derivatives typically employ C18 columns with acetonitrile-water gradients. Retention times correlate with lipophilicity, suggesting this compound would elute later than carboxylic acid analogs .

Future Research Directions

-

Pharmacological Profiling: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Synthetic Methodology: Develop one-pot synthesis routes to improve yield and scalability.

-

Computational Studies: Perform molecular dynamics simulations to predict target interactions and optimize the structure for enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume